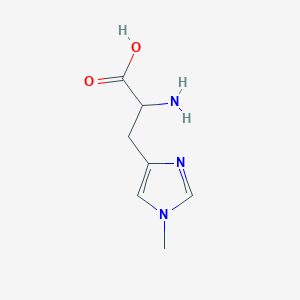

1-Methyl-L-histidine

Beschreibung

1-Methylhistidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1-Methyl-L-histidine has been reported in Prunus domestica with data available.

1-Methylhistidine is a histidine derivative that has a methyl group bound to the nitrogen at position 1 and results from the metabolism of the dipeptide anserine. Urinary levels of 1-methylhistidine may be indicative of myofibrillar protein degradation or a high protein diet.

found in muscle proteins; RN given refers to (L)-isome

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMWTNUJHUMWMS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186848 | |

| Record name | 1-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

200 g/kg | |

| Record name | 1-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

332-80-9 | |

| Record name | 1-Methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhistidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583O01BJ32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

249 °C | |

| Record name | 1-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties and Functions of 1-Methyl-L-histidine

Executive Summary: 1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. While structurally similar to the well-known muscle catabolism marker 3-methylhistidine (3-MH), 1-MH possesses distinct metabolic origins and primary functions. It serves principally as a robust biomarker for dietary meat intake, originating from the breakdown of the dipeptide anserine found in animal muscle tissue. Concurrently, 1-MH is also formed endogenously through the post-translational methylation of histidine residues in specific proteins like actin and myosin, a process crucial for certain cellular functions. This guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and biological roles of 1-MH, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals.

Introduction

Overview of this compound (1-MH)

This compound, also known as tau-methylhistidine, is a naturally occurring, non-proteinogenic amino acid derivative.[1][2] It is formed by the addition of a methyl group to the nitrogen atom at the '1' or 'tele' position of the imidazole ring of a histidine residue.[3][4][5] While it is found in myofibrillar proteins such as actin and myosin, its free form in human biological fluids is predominantly influenced by diet.[3][6] This dual origin makes understanding its metabolism crucial for its proper application in clinical and research settings, particularly in studies of nutrition, muscle metabolism, and as a potential biomarker for various physiological and pathological states.[1][7]

Nomenclature and Distinction from 3-Methylhistidine (3-MH)

Significant confusion has existed in scientific literature regarding the nomenclature of methylated histidines.[3][4] Histidine can be methylated at either the N1 (tele/τ) or N3 (pros/π) position of its imidazole ring.

-

This compound (1-MH): Methylation at the N1 (tele) position. It is primarily a biomarker for dietary meat intake.[6][8][9]

-

3-Methyl-L-histidine (3-MH): Methylation at the N3 (pros) position. It is the established biomarker for endogenous muscle protein breakdown, as it is derived from the catabolism of actin and myosin and is not significantly influenced by diet (except for the direct consumption of meat containing 3-MH).[3][9]

Accurate analytical separation and correct identification of these isomers are critical for their valid interpretation as biomarkers.[9][10]

Biochemical Properties

Chemical Structure and Physicochemical Characteristics

1-MH is an L-alpha-amino acid with a methylated imidazole side chain.[2] This modification influences its biochemical properties, preventing its reutilization in protein synthesis.[3][4]

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid | [2] |

| Molecular Formula | C₇H₁₁N₃O₂ | [2][11] |

| Molecular Weight | 169.18 g/mol | [2][11] |

| Melting Point | ~240-250 °C (decomposes) | [3][11] |

| Solubility | Soluble in water | [1] |

| CAS Number | 332-80-9 | [1][11] |

Synthesis and Metabolism

The presence of 1-MH in the body is attributed to two distinct pathways: an exogenous route through diet and an endogenous route involving post-translational protein modification.

The primary source of free 1-MH in humans is the consumption of meat and fish, which are rich in the dipeptide anserine (β-alanyl-1-methyl-L-histidine).[6][12] In the gastrointestinal tract, anserine is hydrolyzed into its constituent amino acids, releasing 1-MH and β-alanine.[6][13] The liberated 1-MH is absorbed into the bloodstream, is not metabolized further or incorporated into new proteins, and is eventually excreted by the kidneys into the urine.[6][14] Its clearance half-life has been reported to be 11.7 hours.[6]

1-MH is also formed endogenously as a post-translational modification of histidine residues within specific proteins.[3][5] This process is catalyzed by protein-histidine N-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl donor.[4][15] Key enzymes include:

-

SETD3: Specifically methylates the His73 residue of actin, a modification required for processes like smooth muscle contraction.[3][4][5][15]

-

METTL18: Methylates the His245 residue on the ribosomal protein L3 (RPL3), which is important for optimal ribosome biogenesis.[3][5]

During the natural turnover and catabolism of these proteins, the modified 1-MH residues are released as free amino acids.[3][4] Similar to its dietary counterpart, this endogenously released 1-MH cannot be reutilized and is cleared from the body via renal excretion.[3][15]

Biological Functions and Clinical Significance

Primary Role as a Biomarker of Meat Intake

The most widely accepted clinical application of 1-MH is as a specific biomarker for recent meat and fish consumption.[6][9][12] Because humans do not synthesize anserine, the presence of 1-MH in urine and plasma is a direct reflection of dietary intake.[6][8] This makes it an invaluable tool in nutritional epidemiology to validate dietary reports, assess adherence to vegetarian or low-meat diets, and distinguish between dietary and endogenous sources of amino acids when studying protein metabolism.[6] Urinary 1-MH is particularly associated with red meat intake.[3][4][5]

Role in Muscle Protein Turnover: A Clarification

While 1-MH is a component of actin and myosin and is released during their breakdown, its utility as a marker for overall muscle protein turnover is limited and often confounded by its strong dietary signal.[6][12] 3-Methylhistidine remains the superior and more specific biomarker for endogenous myofibrillar protein degradation.[3][9] However, measuring both 1-MH and 3-MH simultaneously can provide a more nuanced picture, allowing researchers to differentiate the effects of dietary protein intake (indicated by 1-MH) from the state of muscle catabolism (indicated by 3-MH).[6]

Functional Importance of Protein Histidine Methylation

Although free 1-MH has no known major physiological role, the enzymatic process of methylating histidine residues is functionally significant.[3][4][6] For example, the SETD3-mediated methylation of actin at His73 is crucial for smooth muscle contraction during childbirth and helps stabilize actin filaments.[3][4][5][15] This highlights that while the free metabolite is an excretion product, its creation is integral to specific cellular machinery.

Association with Pathophysiological Conditions

Elevated or altered levels of 1-MH have been associated with several disease states, although its direct role as a causative agent versus a correlated biomarker is often still under investigation.

-

Metabolic and Cardiovascular Disease: As a marker of meat intake, its levels can be used in studies assessing the impact of diet on conditions like cardiovascular disease and metabolic disorders.[6]

-

Kidney Disease: 1-MH is cleared by the kidneys, so its levels can be affected by renal function.[1][14]

-

Other Conditions: Associations have been noted with Alzheimer's disease, preeclampsia, obesity, and diabetes.[1][3][4][5] It has also been explored as a potential biomarker for muscle toxicity and inflammation.[1][13]

Quantitative Data

Concentration in Biological Fluids

The following table summarizes typical concentrations of 1-MH found in healthy adult humans. Levels can be significantly influenced by recent dietary intake.

| Biological Matrix | Typical Concentration Range | Source |

| Blood Plasma / Serum | 9.8 - 15.6 µmol/L (Average: 12.7 µmol/L) | [3][4][5] |

| ≤47 µmol/L | [6] | |

| Urine | 17.7 - 153.8 µmol/mmol creatinine | [3][4][5] |

| Average: 25 - 40 µmol/mmol creatinine | [3][4][5] |

Experimental Protocols

Accurate quantification of 1-MH requires robust and specific analytical methods capable of distinguishing it from its isomer, 3-MH.

Sample Preparation from Biological Matrices

-

Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma).[16] Centrifuge at 10,000 x g for 5-10 minutes at 4°C to separate plasma/serum from blood cells.[17]

-

Tissue/Cells: Rapidly homogenize approximately 10 mg of tissue or 1x10⁶ cells on ice with 100 µl of a suitable assay buffer.[17] Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet debris.[17]

-

Deproteinization (Recommended): To remove interfering proteins and enzymes, pass the supernatant through a 10 kDa molecular weight cut-off spin column.[17] Alternatively, for methods like CE-UV, protein precipitation can be achieved by adding an acetonitrile (ACN)/ammonia mixture (80:20 v/v) to the sample, vortexing, and centrifuging to pellet the precipitated protein.[18][19] The resulting protein-free supernatant is used for analysis.

Quantification by Capillary Electrophoresis with UV Detection

This method is an inexpensive, fast, and specific tool for routine analysis in clinical and research labs.[18]

Methodology:

-

Sample Preparation: Prepare protein-free supernatant from plasma or urine as described in section 5.1.

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary.

-

Running Buffer: 60 mmol/L Tris-phosphate buffer, adjusted to pH 2.2.[18][19]

-

Injection: Hydrodynamic or electrokinetic injection of the sample. Optimizing injection volume can significantly increase sensitivity.[18]

-

Separation: Apply a high voltage across the capillary. Analytes will separate based on their charge-to-size ratio and migrate towards the detector. The run time is typically less than 12 minutes.[18][19]

-

Detection: Monitor the absorbance at a specific wavelength suitable for histidine and its derivatives.

-

Quantification: Create a standard curve using known concentrations of 1-MH. The concentration in the sample is determined by comparing its peak area to the standard curve. This method can achieve a limit of detection (LOD) as low as 20 nmol/L.[18][19]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS (or UPLC-MS/MS) is a highly sensitive, specific, and accurate method for quantifying 1-MH, especially when baseline separation from 3-MH is critical.[9][10]

General Protocol Outline:

-

Sample Preparation: Prepare protein-free supernatant as described in section 5.1. An internal standard (e.g., deuterated 3-methylhistidine, d3-3-MH) is added to correct for matrix effects and variations in instrument response.[9]

-

Chromatographic Separation (HPLC): The sample is injected into an HPLC system. A suitable column (e.g., a reverse-phase C18 column) and mobile phase gradient are used to separate 1-MH from 3-MH and other matrix components.

-

Ionization: The column eluent is directed to the mass spectrometer's ion source (typically Electrospray Ionization, ESI).

-

Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Q1 (First Quadrupole): Selects the precursor ion (the molecular ion of 1-MH).

-

Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas.

-

Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion for detection.

-

-

Quantification: The area of the fragment ion peak is measured and compared to a standard curve prepared with a known amount of 1-MH and the internal standard. This method can detect analytes in the picomole range.[10]

Conclusion

This compound is a multifaceted molecule with significant utility in biomedical research. Its primary role as a specific biomarker for meat consumption is well-established and provides a powerful tool for nutritional science. Furthermore, its endogenous origin from the post-translational modification of key proteins like actin opens avenues for studying specific cellular processes and their dysregulation in disease. For professionals in research and drug development, the ability to accurately quantify 1-MH, especially in conjunction with its isomer 3-MH, offers a nuanced approach to dissecting the complex interplay between diet, muscle metabolism, and overall health. Continued investigation into its association with various pathologies may further solidify its role as a valuable clinical biomarker.

References

- 1. CAS 332-80-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H11N3O2 | CID 92105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 4. PathBank [pathbank.org]

- 5. hmdb.ca [hmdb.ca]

- 6. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl- L -histidine = 98.0 TLC 332-80-9 [sigmaaldrich.com]

- 12. 1-Methylhistidine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. researchgate.net [researchgate.net]

- 14. SMPDB [smpdb.ca]

- 15. SMPDB [smpdb.ca]

- 16. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 17. abcam.com [abcam.com]

- 18. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Physiological Role of 1-Methyl-L-histidine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has garnered significant attention in the scientific community, not for a direct physiological role in metabolic pathways, but as a robust biomarker. This technical guide provides an in-depth exploration of the current understanding of 1-MH in mammalian physiology. It details its origins from dietary sources, metabolic fate, and its primary application as a reliable indicator of meat consumption. This guide also presents a compilation of quantitative data, detailed experimental protocols for its measurement, and visual representations of its metabolic pathway and its utility as a biomarker. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in amino acid metabolism, nutritional science, and biomarker discovery.

Introduction

This compound is an isomer of 3-methylhistidine, and it is crucial to distinguish between the two. While 3-methylhistidine is an established biomarker for endogenous muscle protein breakdown, 1-methylhistidine in humans is primarily of exogenous origin.[1] It is derived from the dipeptide anserine (β-alanyl-1-methyl-L-histidine), which is found in high concentrations in the muscle tissue of various animals, particularly poultry and fish.[2][3] In humans, the synthesis of anserine is minimal to non-existent.[4] Consequently, the presence of 1-MH in human physiological fluids is almost exclusively a result of the dietary intake and subsequent metabolism of anserine-containing foods.[1][5] This characteristic makes 1-MH a valuable and specific biomarker for assessing meat consumption.[3][6]

Biosynthesis and Metabolism

In mammals that synthesize anserine, the metabolic pathway involves the methylation of carnosine (β-alanyl-L-histidine) by the enzyme carnosine N-methyltransferase.[7] Alternatively, anserine can be synthesized from β-alanine and this compound.[6][8]

In humans, the metabolic story of 1-MH begins with the ingestion of meat. Anserine from dietary sources is hydrolyzed in the gastrointestinal tract by peptidases into its constituent amino acids: β-alanine and this compound.[2] 1-MH is then absorbed into the bloodstream and is ultimately excreted in the urine without being significantly metabolized or incorporated into proteins.[5][9]

Anserine and this compound Metabolism

The following diagram illustrates the metabolic pathway of anserine and the generation of this compound.

Physiological Role as a Biomarker

The primary physiological significance of 1-MH in humans is its utility as a biomarker for dietary meat intake.[3][6] Its concentration in urine and plasma correlates with the amount of meat consumed, making it a more objective measure than dietary questionnaires.[6] This is particularly useful in nutritional studies and clinical settings where monitoring dietary compliance is crucial.[1]

Distinguishing Dietary Intake from Muscle Catabolism

A key advantage of using 1-MH as a biomarker is its ability to distinguish dietary intake from endogenous muscle protein breakdown. Its isomer, 3-methylhistidine, is released during the catabolism of actin and myosin and is therefore an indicator of muscle wasting.[1] In contrast, 1-MH levels are not significantly influenced by muscle turnover in humans.[1] Therefore, the simultaneous measurement of both isomers can provide a more comprehensive picture of protein metabolism.

Clinical Significance

Elevated levels of 1-MH are typically indicative of a high intake of meat, particularly poultry and fish.[10][11] Conversely, very low or undetectable levels are observed in individuals following vegetarian or vegan diets.[6] Clinically, monitoring 1-MH can be valuable in managing conditions where protein intake, particularly from meat sources, needs to be controlled, such as in certain kidney diseases.[1]

Quantitative Data

The concentration of this compound can vary based on dietary habits. The following tables summarize reported concentrations in human plasma and urine.

Table 1: Concentration of this compound in Human Plasma

| Population/Condition | Concentration (µmol/L) | Reference(s) |

| Healthy Adults | ≤47 | [1] |

| Healthy Adults | 0 - 16 | [11] |

| Dairy Cows | 5.0 ± 1.7 | [9] |

Table 2: Concentration of this compound in Human Urine

| Population/Condition | Concentration (nmol/mg creatinine) | Reference(s) |

| Healthy Adults | 23 - 1339 | [1] |

| Healthy Adults | 17.7 - 153.8 (µmol/mmol creatinine) | [12] |

Experimental Protocols

The accurate quantification of 1-MH is essential for its use as a biomarker. Below are detailed methodologies for two common analytical techniques.

Quantification of this compound in Urine by UPLC-MS/MS

This protocol is a representative method based on published literature.[5][13]

Objective: To quantify the concentration of this compound in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

SB-aq column (e.g., 2.1 × 50 mm, 1.8 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

This compound standard.

-

Isotopically labeled internal standard (e.g., d3-1-methylhistidine).

-

Urine samples.

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex samples to ensure homogeneity.

-

Dilute an aliquot of the urine sample with ultrapure water (e.g., 1:10 dilution).[5]

-

Add the internal standard to the diluted sample.

-

Vortex the sample and centrifuge to pellet any precipitates.

-

Transfer the supernatant to a UPLC vial.

-

-

UPLC Conditions:

-

MS/MS Conditions:

-

Quantification:

-

Generate a calibration curve using a series of 1-MH standards of known concentrations.

-

Calculate the concentration of 1-MH in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

Quantification of this compound in Plasma by Capillary Electrophoresis

This protocol is a representative method based on published literature.[13][14]

Objective: To quantify the concentration of this compound in human plasma samples using Capillary Electrophoresis with UV detection.

Materials:

-

Capillary Electrophoresis (CE) system with a UV detector.

-

Fused-silica capillary (e.g., 50 µm i.d.).

-

Run Buffer: 60 mmol/L Tris-phosphate, pH 2.2.[14]

-

Protein Precipitation Solution: Acetonitrile/ammonia (80:20).[14]

-

This compound standard.

-

Plasma samples.

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To precipitate proteins, add the acetonitrile/ammonia solution to the plasma sample (e.g., 1:4 ratio).[14]

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube for analysis.

-

-

CE Conditions:

-

Capillary: Fused-silica, uncoated.

-

Run Buffer: 60 mmol/L Tris-phosphate, pH 2.2.[14]

-

Separation Voltage: 25 kV.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV detection at 200 nm.

-

Capillary Temperature: 25 °C.

-

-

Quantification:

-

Construct a calibration curve using 1-MH standards of known concentrations.

-

Determine the concentration of 1-MH in the plasma samples by comparing their peak areas to the calibration curve.

-

Experimental Workflow and Signaling Pathways

As 1-MH is not known to be a signaling molecule, the following diagram illustrates the experimental workflow for its use as a dietary biomarker.

Workflow for this compound as a Dietary Biomarker

Conclusion

This compound serves as a specific and reliable biomarker of dietary meat intake in mammals, particularly humans. Its exogenous origin and limited endogenous synthesis make it a valuable tool in nutritional science and clinical research. While it does not appear to have a direct physiological signaling role, its accurate measurement can provide significant insights into dietary patterns and their correlation with health and disease. The methodologies outlined in this guide provide a framework for researchers to incorporate the analysis of 1-MH into their studies, contributing to a more comprehensive understanding of the interplay between diet, metabolism, and physiology.

References

- 1. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 2. 1-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 1-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Anserine is expressed in human cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anserine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. SMPDB [smpdb.ca]

- 10. 1-Methylhistidine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. 1-Methylhistidine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. PathBank [pathbank.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-L-histidine: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has emerged as a significant biomarker, primarily for the assessment of dietary meat intake. Unlike its isomer, 3-methylhistidine, which is an established indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body. Its presence in physiological fluids is almost exclusively a result of the metabolic breakdown of anserine, a dipeptide abundant in the muscle tissue of various animals consumed as food. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical pathways, and detailed experimental protocols for its quantification. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History

The journey to understanding this compound is intrinsically linked to the study of histidine-containing dipeptides in muscle tissue.

Early Discovery of Anserine: The precursor to 1-MH, the dipeptide anserine (β-alanyl-1-methyl-L-histidine), was first isolated from poultry muscle in 1928 by N. F. Tolkachevskaya, working under the supervision of the Russian biochemist Vladimir Gulevich.[1] This discovery followed Gulevich's earlier identification of carnosine in muscle extracts. These early investigations laid the groundwork for understanding the role of these dipeptides in muscle physiology.[1]

Elucidation of this compound as a Metabolite: Following the discovery of anserine, subsequent research focused on its metabolism. It was established that upon consumption of meat containing anserine, the dipeptide is hydrolyzed in the gastrointestinal tract, releasing β-alanine and this compound.[2] This free 1-MH is then absorbed into the bloodstream, and as it is not utilized for protein synthesis in humans, it is subsequently excreted in the urine.[2]

Establishment as a Biomarker for Meat Intake: A pivotal moment in the history of 1-MH research was the clear establishment of its utility as a biomarker for meat consumption. A key study by Sjölin et al. in 1987 demonstrated a strong linear relationship between the intake of various types of meat (beef, chicken, pork, and plaice) and the urinary excretion of 1-MH.[3] This study solidified the role of 1-MH as a reliable, non-invasive marker for quantifying dietary meat intake, distinguishing it from 3-methylhistidine, which is influenced by both diet and endogenous muscle breakdown.[3]

Biochemistry and Metabolism

This compound is the end product of the breakdown of anserine, a dipeptide found in high concentrations in the skeletal muscle of many vertebrates, but not in humans.[4]

Anserine Catabolism: The primary source of 1-MH in humans is the dietary intake of meat and fish.[2] Once ingested, anserine is hydrolyzed by the enzyme carnosinase (specifically, a cytosolic non-specific dipeptidase) in the intestinal mucosa into its constituent amino acids: β-alanine and this compound.[5][6]

Absorption, Distribution, and Excretion: Following its release, 1-MH is absorbed into the portal circulation and distributed throughout the body. Unlike proteinogenic amino acids, 1-MH is not re-utilized for the synthesis of proteins.[4] Consequently, it is efficiently cleared from the bloodstream by the kidneys and excreted in the urine.[2] The half-life clearance of 1-MH has been reported to be approximately 11.7 hours.[2]

Enzymatic Methylation of Histidine (in animals): In animals that synthesize anserine, the methylation of a histidine residue within a dipeptide (carnosine) is a key step. The enzyme carnosine N-methyltransferase utilizes S-adenosylmethionine (SAM) as a methyl group donor to convert carnosine to anserine.[5]

Quantitative Data

The concentration of this compound in biological fluids is a direct reflection of recent meat consumption. The following tables summarize typical quantitative data found in the literature.

Table 1: Concentration of this compound in Human Plasma

| Population | Concentration (µmol/L) | Analytical Method | Reference |

| Healthy Adults | ≤47 | Not Specified | [2] |

| Healthy Adults | 9.8 - 15.6 | Not Specified | [7] |

Table 2: Concentration of this compound in Human Urine

| Population | Concentration (µmol/mmol creatinine) | Analytical Method | Reference |

| Healthy Adults | 17.7 - 153.8 | Not Specified | [7] |

| Healthy Adults (average) | 25 - 40 | Not Specified | [7] |

| Omnivores (on a high red meat diet) | 95.1 (median, µmol/day) | Not Specified | [8] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Anserine to this compound

Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on common methodologies.

5.1.1. Materials and Reagents

-

This compound certified standard

-

Isotopically labeled this compound (e.g., this compound-d3) as an internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Sulfosalicylic acid (SSA) solution (e.g., 30% w/v in water)

-

Ultrapure water

-

Human plasma samples (collected in EDTA or heparin tubes)

5.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 5 µL of 30% SSA solution.

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 25 µL of the clear supernatant to a new microcentrifuge tube.

-

Add 2.5 µL of the internal standard working solution.

-

Add 225 µL of the initial mobile phase (e.g., 90:10 ACN:water with 0.5% formic acid and 1 mM ammonium formate).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable column for polar compound analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate in water with 0.1% formic acid).

-

Mobile Phase B: Organic solvent (e.g., Acetonitrile with 0.1% formic acid).

-

Gradient: A gradient elution program should be optimized to achieve good separation of 1-MH from other plasma components and its isomer, 3-methylhistidine.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 1-MH and its internal standard. For example:

-

1-MH: Q1 170.1 -> Q3 124.1

-

1-MH-d3 (IS): Q1 173.1 -> Q3 127.1 (Note: Specific MRM transitions should be optimized for the instrument used).

-

5.1.4. Calibration and Quantification

Prepare a series of calibration standards of 1-MH in a surrogate matrix (e.g., stripped plasma or a buffered solution) with a fixed concentration of the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 1-MH in the unknown samples is then calculated from this calibration curve.

Quantification of this compound in Human Urine by HPLC with UV Detection

This protocol represents a classical approach to amino acid analysis.

5.2.1. Materials and Reagents

-

This compound certified standard

-

Cation-exchange chromatography column for amino acid analysis

-

Sodium citrate buffers of varying pH and ionic strength for elution

-

Ninhydrin reagent

-

Urine samples (24-hour collection is preferred for quantitative excretion studies)

5.2.2. Sample Preparation

-

Thaw urine samples.

-

Centrifuge at 3,000 x g for 15 minutes to remove any particulate matter.

-

Dilute the supernatant with a sample dilution buffer (typically a low pH lithium citrate buffer). The dilution factor will depend on the expected concentration of amino acids.

-

Filter the diluted sample through a 0.22 µm filter before injection.

5.2.3. HPLC Conditions

-

HPLC System: An amino acid analyzer or a standard HPLC system equipped with a post-column derivatization module and a UV-Vis detector.

-

Column: A cation-exchange column specifically designed for amino acid separation.

-

Mobile Phase: A series of sodium or lithium citrate buffers with increasing pH and salt concentration are used in a step-gradient to elute the amino acids. The exact composition and gradient profile will depend on the specific column and method.

-

Post-Column Derivatization: The column effluent is mixed with a ninhydrin solution and heated in a reaction coil (e.g., at 130°C). Ninhydrin reacts with primary and secondary amines to produce a colored compound (Ruhemann's purple) that can be detected spectrophotometrically.

-

Detection: The absorbance is monitored at 570 nm (for primary amino acids) and 440 nm (for secondary amino acids like proline).

5.2.4. Calibration and Quantification

A standard mixture containing known concentrations of 1-MH and other amino acids is run to determine their retention times and response factors. The concentration of 1-MH in the urine samples is calculated by comparing the peak area of 1-MH in the sample chromatogram to the peak area of the 1-MH standard. Results are typically normalized to creatinine excretion to account for variations in urine dilution.

Conclusion

This compound has a well-established history as a reliable biomarker of dietary meat intake. Its discovery and characterization have been closely tied to the broader field of amino acid analysis and muscle biochemistry. The methodologies for its quantification have evolved from classical ion-exchange chromatography to highly sensitive and specific LC-MS/MS techniques. For researchers in nutrition, epidemiology, and drug development, the accurate measurement of this compound provides a valuable tool for assessing dietary patterns and their impact on health and disease. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a research setting.

References

- 1. Vladimir Gulevich - Wikipedia [en.wikipedia.org]

- 2. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 3. Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 5. SMPDB [smpdb.ca]

- 6. Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PathBank [pathbank.org]

- 8. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of 1-Methyl-L-histidine in Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is a molecule of significant interest in animal physiology and serves as a valuable biomarker in various research contexts. Unlike its isomer 3-methylhistidine, the endogenous origin of 1-MH is multifaceted, arising not from the methylation of free L-histidine, but primarily through post-translational modification of proteins and the catabolism of the dipeptide anserine. This technical guide provides an in-depth exploration of the core principles governing the endogenous synthesis of this compound in animals. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical pathways, enzymatic machinery, and regulatory mechanisms involved. The guide includes a compilation of quantitative data on 1-MH distribution, detailed experimental protocols for its study, and visual representations of the key processes to facilitate a deeper comprehension of this important biomolecule.

Introduction to this compound

This compound (also known as tele-methylhistidine) is a naturally occurring amino acid derivative. In humans, 1-MH is primarily obtained from dietary sources, particularly meat and fish, making it a reliable biomarker for meat consumption.[1][2][3] However, in many animal species, there is a significant endogenous synthesis pathway. Understanding this endogenous synthesis is crucial for interpreting metabolic studies, developing disease models, and for drug development programs targeting muscle metabolism and related disorders.

The endogenous pool of free 1-MH in animals is principally derived from two sources:

-

Post-translational modification of proteins: Histidine residues within specific proteins, most notably actin and myosin, are methylated by dedicated enzymes. The subsequent proteolysis of these modified proteins releases free 1-MH.

-

Breakdown of anserine: In many vertebrates, with the notable exception of humans, the dipeptide anserine (β-alanyl-1-methyl-L-histidine) is synthesized and stored in excitable tissues like skeletal muscle and the brain.[4] The enzymatic hydrolysis of anserine liberates 1-MH.

This guide will delve into the intricate details of these two primary pathways.

Biochemical Pathways of this compound Synthesis

The endogenous synthesis of 1-MH is not a de novo process for the free amino acid but rather a result of modifications to existing molecules.

Post-Translational Methylation of Proteins

The most fundamental pathway for endogenous 1-MH synthesis involves the methylation of histidine residues within polypeptide chains. This process is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases.

-

Key Proteins Subject to Methylation: The primary targets for this modification are the major myofibrillar proteins, actin and myosin.[5] Specifically, the histidine at position 73 (His73) of β-actin is a well-characterized site of methylation.[6]

-

Enzymatic Machinery: Two key enzymes have been identified to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele (τ) nitrogen atom of a histidine residue, forming 1-methylhistidine:

-

Release of Free 1-MH: Following the methylation of actin and myosin, the natural turnover and degradation of these muscle proteins by proteasomal and lysosomal pathways release free this compound into the circulation. This free 1-MH is not reutilized for protein synthesis and is subsequently excreted, primarily in the urine.

Synthesis and Catabolism of Anserine

In many animal species, including birds, rabbits, and some fish, anserine serves as a significant reservoir of 1-MH.[4][8]

-

Anserine Synthesis: Anserine is synthesized in a two-step process:

-

Carnosine Synthesis: L-histidine and β-alanine are ligated to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase.

-

Carnosine Methylation: Carnosine is then methylated at the N-π position of the histidine imidazole ring by carnosine N-methyltransferase, using SAM as the methyl donor, to form anserine.[9]

-

-

Anserine Catabolism: The breakdown of anserine is catalyzed by the enzyme carnosinase (specifically, cytosolic non-specific dipeptidase), which hydrolyzes the peptide bond to release β-alanine and this compound.[9]

The following Graphviz diagram illustrates the interconnected pathways leading to the formation of free this compound.

Quantitative Data on this compound Distribution

The concentration of 1-MH and its precursor dipeptide, anserine, varies significantly across different animal species and tissues. Skeletal muscle is the primary site of synthesis and storage.

| Animal Species | Tissue | This compound Concentration | Anserine Concentration | Reference |

| Chicken | Pectoral Muscle | - | High concentrations observed | [4] |

| Tuna (Skipjack) | White Muscle | Not detected | 51.1 ± 10.2 μmol/g muscle | [10] |

| Tuna (Skipjack) | Red Muscle | Small but detectable amounts | Lower than white muscle | [10] |

| Pig | Muscle | Up to 14 μmol/g wet muscle (as balenine) | - | [11] |

| Dairy Cow | Plasma | 5.0 ± 1.7 μM | - | [12] |

| Human | Plasma | 9.8 - 15.6 μM | Not synthesized | |

| Human | Urine | 17.7 - 153.8 μmol/mmol creatinine | Not synthesized |

Note: Balenine is an isomer of anserine (β-alanyl-3-methyl-L-histidine) and also yields a methylated histidine upon breakdown.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 1-MH synthesis.

Protocol for SETD3 Histidine Methyltransferase Activity Assay (Radiochemical Method)

This protocol is adapted from methodologies used to characterize SETD3 activity on its primary substrate, β-actin.[2][6]

Objective: To measure the in vitro enzymatic activity of SETD3 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto β-actin.

Materials:

-

Recombinant purified SETD3 enzyme

-

Recombinant purified human β-actin

-

[³H]-S-adenosyl-L-methionine ([³H]SAM)

-

Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 2 M HCl

-

Scintillation cocktail

-

Filter paper (e.g., Whatman P81 phosphocellulose paper)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would contain:

-

5 µL of 10x Reaction Buffer

-

5 µg of recombinant β-actin

-

1 µCi of [³H]SAM (adjust concentration as needed)

-

X µL of purified SETD3 enzyme (titrate to determine optimal concentration)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Initiation of Reaction: Transfer the reaction tubes to a 30°C water bath to start the reaction.

-

Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Termination of Reaction: Stop the reaction by adding 10 µL of Stop Solution (2 M HCl).

-

Spotting: Spot 40 µL of the reaction mixture onto a labeled piece of P81 phosphocellulose filter paper.

-

Washing: Wash the filter papers three times for 5 minutes each in a large volume of 50 mM sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]SAM.

-

Drying: Briefly wash the filter papers in ethanol and allow them to air dry completely.

-

Scintillation Counting: Place each dried filter paper in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]methyl group incorporated into β-actin based on the specific activity of the [³H]SAM and the counts per minute (CPM) obtained. Express the enzyme activity in units such as pmol/min/mg of enzyme.

Experimental Workflow Diagram:

Protocol for Quantification of this compound in Biological Samples using UPLC-MS/MS

This protocol is based on established methods for the analysis of 1-MH in urine and plasma.[13][14]

Objective: To accurately quantify the concentration of 1-MH in biological fluids such as urine or plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

-

UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column suitable for polar compounds)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

Sample preparation reagents (e.g., perchloric acid or methanol for protein precipitation)

-

Microcentrifuge and tubes

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of 1-MH in a matrix similar to the samples (e.g., artificial urine or saline) at concentrations ranging from the expected lower to upper limits of quantification. Spike each standard with the internal standard at a fixed concentration.

-

Sample Preparation (Plasma): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Add 300 µL of ice-cold methanol to precipitate proteins. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of Mobile Phase A.

-

Sample Preparation (Urine): a. Thaw urine samples. b. Centrifuge at 10,000 x g for 5 minutes to remove particulates. c. Dilute the urine sample (e.g., 1:10) with Mobile Phase A. d. To 100 µL of the diluted urine, add 10 µL of the internal standard solution.

-

UPLC-MS/MS Analysis: a. Inject a small volume (e.g., 5 µL) of the prepared standards and samples onto the UPLC system. b. Use a gradient elution program to separate 1-MH from other components. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. c. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). d. Monitor the specific precursor-to-product ion transitions for 1-MH (e.g., m/z 170.1 → 124.1) and the internal standard.

-

Data Analysis: a. Integrate the peak areas for 1-MH and the internal standard. b. Calculate the ratio of the 1-MH peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of 1-MH in the samples by interpolating their peak area ratios on the calibration curve.

Protocol for Stable Isotope Tracing of Muscle Protein Breakdown

This protocol outlines a state-of-the-art method to simultaneously measure muscle protein synthesis and breakdown using a stable isotope-labeled amino acid.[1][15][16][17]

Objective: To quantify the rate of muscle protein breakdown by measuring the appearance of labeled 1-methylhistidine derived from the breakdown of newly synthesized, labeled muscle proteins.

Materials:

-

Stable isotope tracer: methyl[D₃]-¹³C-methionine

-

Cell culture model (e.g., C2C12 myotubes) or in vivo animal model

-

Cell culture media and reagents or infusion solutions for in vivo studies

-

LC-MS/MS system for the analysis of labeled amino acids

Procedure (In Vitro - C2C12 Myotubes):

-

Labeling Phase: a. Culture C2C12 myoblasts and differentiate them into myotubes. b. Replace the standard culture medium with a medium containing a known concentration of methyl[D₃]-¹³C-methionine. c. Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled methionine into newly synthesized proteins and the subsequent methylation of histidine residues.

-

Chase Phase: a. After the labeling period, remove the labeling medium and wash the cells with phosphate-buffered saline (PBS). b. Add fresh standard culture medium (without the tracer). c. Collect aliquots of the culture medium at various time points (e.g., 0, 4, 8, 12, 24 hours). d. At the final time point, harvest the cells.

-

Sample Preparation: a. Prepare the collected media and cell lysates for LC-MS/MS analysis as described in protocol 4.2, with modifications to detect the labeled 1-methylhistidine (methyl[D₃]-1-methylhistidine).

-

LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both unlabeled and methyl[D₃]-labeled 1-methylhistidine.

-

Data Analysis: a. Calculate the rate of appearance of methyl[D₃]-1-methylhistidine in the culture medium over time. b. This rate of appearance is directly proportional to the rate of breakdown of the newly synthesized, labeled muscle proteins.

Experimental Workflow Diagram:

Regulation of this compound Synthesis

The endogenous synthesis of 1-MH is regulated at multiple levels, primarily through the control of the key enzymes involved in protein methylation and anserine synthesis.

Regulation of SETD3 and METTL18

The expression and activity of the histidine methyltransferases are subject to regulation by various signaling pathways.

-

Transcriptional Regulation: The expression of SETD3 has been shown to be regulated by transcription factors such as p53. Additionally, SETD3 can itself regulate the expression of other genes, including those involved in cell proliferation like PLK1, suggesting a role in complex regulatory networks.[18]

-

Post-Translational Modifications: Like many enzymes, the activity of SETD3 and METTL18 is likely regulated by post-translational modifications, although this area requires further investigation.

Regulation of Anserine Synthesis

The synthesis of anserine is primarily dependent on the availability of its precursors and the activity of the synthesizing enzymes.

-

Substrate Availability: The concentration of L-histidine is a key determinant of the rate of carnosine synthesis, which is the precursor for anserine.

-

Enzyme Activity: The activity of carnosine synthase and carnosine N-methyltransferase is influenced by the cellular metabolic state.

The following diagram illustrates the known and potential regulatory inputs into the 1-MH synthesis pathways.

Conclusion

The endogenous synthesis of this compound in animals is a complex process intricately linked to muscle protein turnover and, in many species, the metabolism of the dipeptide anserine. The key enzymatic players, SETD3 and METTL18, represent important nodes in the regulation of protein function through post-translational modification. For researchers and professionals in drug development, a thorough understanding of these pathways is essential for the accurate interpretation of metabolic data, the identification of novel therapeutic targets for muscle-related diseases, and the development of robust biomarker strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research into the fascinating biology of this compound.

References

- 1. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into SETD3-mediated histidine methylation on β-actin | eLife [elifesciences.org]

- 3. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 4. vliz.be [vliz.be]

- 5. Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. 1-Methylhistidine - Amino Acids test [Great Plains Laboratory / Doctor's Data] - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The identification of the N tau-methyl histidine-containing dipeptide, balenine, in muscle extracts from various mammals and the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. SETD3 Methyltransferase Regulates PLK1 Expression to Promote In Situ Hepatic Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Regulation of 1-Methyl-L-histidine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is emerging as a significant biomolecule with implications in muscle protein metabolism, dietary intake assessment, and potentially in various pathological states. The cellular concentration of 1-MH is intricately controlled by a network of enzymes that govern its synthesis through post-translational modification of proteins and its subsequent release during proteolysis. This technical guide provides a comprehensive overview of the core enzymatic players in 1-MH regulation, detailing their kinetic properties, the signaling pathways that influence their activity, and standardized protocols for their study. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and therapeutically target the enzymatic machinery governing 1-MH homeostasis.

Introduction to this compound Metabolism

This compound (also known as π-methylhistidine) is primarily generated through the post-translational methylation of histidine residues within proteins, most notably actin and myosin in skeletal muscle.[1][2] This modification is catalyzed by a specific class of enzymes known as protein histidine N-methyltransferases. Once these methylated proteins undergo degradation, free 1-MH is released into the circulation. Unlike many other amino acids, 1-MH is not re-incorporated into new proteins and is ultimately excreted in the urine.[3][4] Consequently, urinary and plasma levels of 1-MH can serve as valuable biomarkers for myofibrillar protein breakdown and dietary meat intake.[2][3]

The enzymatic landscape of 1-MH metabolism is dominated by a few key methyltransferases, each with distinct substrate specificities and regulatory mechanisms. Understanding the function and regulation of these enzymes is paramount for elucidating the physiological roles of 1-MH and for developing therapeutic strategies targeting conditions associated with altered muscle protein turnover.

Key Enzymes in this compound Regulation

The synthesis of 1-MH is predominantly controlled by the following enzymes:

-

SET Domain Containing 3 (SETD3): A protein histidine N-methyltransferase that specifically methylates histidine 73 (His73) on β-actin at the N-3 (tau) position.[5][6] While this guide focuses on this compound (π-methylhistidine), the action of SETD3 is crucial in the broader context of histidine methylation in proteins that are major sources of methylated histidine upon degradation.

-

Methyltransferase-like 18 (METTL18): Another protein histidine N-methyltransferase responsible for the N-3 (tau) methylation of histidine 245 in the 60S ribosomal protein L3 (RPL3).[5][7] Similar to SETD3, METTL18 contributes to the pool of methylated histidine in cellular proteins.

-

Carnosine N-methyltransferase 1 (CARNMT1): This enzyme catalyzes the N-1 (π) methylation of the histidine moiety in carnosine (β-alanyl-L-histidine) to form anserine (β-alanyl-1-methyl-L-histidine).[8][9] The subsequent breakdown of anserine, often from dietary sources, releases 1-MH.[10] CARNMT1 has also been shown to methylate histidine residues in certain zinc finger proteins.[11]

Data Presentation: Kinetic Parameters of Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in reactions leading to the formation of this compound. This allows for a direct comparison of their catalytic efficiencies and substrate affinities.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Human SETD3 | β-actin | ~0.8 | ~0.7 | - | - | [5] |

| S-adenosyl-L-methionine (SAM) | ~0.1 | - | - | - | [5] | |

| Rat SETD3 | β-actin | 0.47 ± 0.05 | 0.69 ± 0.02 | - | - | [1] |

| S-adenosyl-L-methionine (SAM) | 0.11 ± 0.01 | - | - | - | [1] | |

| Human CARNMT1 | Carnosine | 4959 | 0.09 | 7.0 - 7.5 | 50 | [8] |

| S-adenosyl-L-methionine (SAM) | 53 | 3.57 | - | - | [8] | |

| METTL18 | RPL3 | Not Reported | Not Reported | - | - |

Signaling Pathways and Regulation

The activity and expression of the methyltransferases governing 1-MH levels are subject to regulation by various signaling pathways, highlighting potential avenues for therapeutic intervention.

Regulation of SETD3

SETD3 has been implicated in several signaling cascades, including the canonical Wnt signaling pathway. It has been shown to interact with β-catenin, a key component of this pathway, suggesting a role in gene transcription regulation.[12] Furthermore, under hypoxic conditions, the transcription factor FoxM1 can regulate the expression of Vascular Endothelial Growth Factor (VEGF) in a SETD3-dependent manner.[13] Recent studies have also uncovered an interaction between SETD3 and the splicing factor hnRNPK, suggesting a role for SETD3 in the regulation of pre-mRNA splicing.[14]

Regulation of METTL18

METTL18 has been linked to oncogenic signaling pathways, particularly in the context of HER2-negative breast cancer.[15] Its activity can indirectly influence the phosphorylation of the proto-oncogene tyrosine-protein kinase Src and its downstream effectors, including the PI3K-AKT and NF-κB pathways.[15] This regulation appears to be mediated through METTL18's methylation of RPL3, which in turn affects the integrity and protein levels of Heat Shock Protein 90 (HSP90), a key regulator of protein folding and stability.[15]

Experimental Protocols

Accurate measurement of 1-MH levels and the activity of its regulatory enzymes is crucial for research and clinical applications. This section provides detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific for the quantification of 1-MH in urine and plasma.

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

-

Add an internal standard (e.g., deuterated 1-MH).

-

Vortex and transfer to an autosampler vial.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 0.1% formic acid in water.

-

Vortex and transfer to an autosampler vial.

UPLC-MS/MS Conditions (Example):

-

Column: Acquity UPLC HSS T3 column (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient appropriate for the separation of 1-MH from other components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-MH and the internal standard.

-

In Vitro Methyltransferase Activity Assay

Method: MTase-Glo™ Methyltransferase Assay (Promega)

This is a bioluminescence-based assay that measures the formation of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methyltransferases.

Materials:

-

MTase-Glo™ Methyltransferase Assay Kit (Promega, Cat.# V7601 or V7602)

-

Recombinant methyltransferase (SETD3, METTL18, or CARNMT1)

-

Substrate (e.g., β-actin for SETD3, RPL3 for METTL18, carnosine for CARNMT1)

-

S-adenosyl-L-methionine (SAM)

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol (384-well format):

-

Prepare the Methyltransferase Reaction Mixture (Final Volume: 5 µL):

-

2.5 µL of 2X Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM DTT)

-

1 µL of Substrate (at desired concentration)

-

0.5 µL of SAM (at desired concentration)

-

1 µL of Recombinant Enzyme (at desired concentration)

-

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for SETD3, 50°C for CARNMT1) for a predetermined time (e.g., 60 minutes).

-

Add MTase-Glo™ Reagent: Add 5 µL of MTase-Glo™ Reagent to each well. Mix briefly on a plate shaker.

-

Incubate: Incubate at room temperature for 30 minutes.

-

Add MTase-Glo™ Detection Solution: Add 10 µL of MTase-Glo™ Detection Solution to each well. Mix briefly on a plate shaker.

-

Incubate: Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Correlate the luminescence signal to the amount of SAH produced using an SAH standard curve.

Conclusion

The enzymatic regulation of this compound is a complex process with significant physiological and clinical relevance. The methyltransferases SETD3, METTL18, and CARNMT1 are central to the synthesis of methylated proteins and dipeptides that serve as the primary sources of 1-MH. The intricate regulation of these enzymes through various signaling pathways presents exciting opportunities for the development of novel therapeutic agents targeting diseases associated with aberrant muscle protein metabolism and other pathological conditions. The standardized protocols provided in this guide offer a robust framework for researchers to further investigate the roles of these enzymes and the broader implications of 1-MH in health and disease. Future research should focus on elucidating the complete kinetic profiles of all involved enzymes, particularly METTL18, and further dissecting the signaling networks that govern their activity to unlock the full therapeutic potential of targeting 1-MH metabolism.

References

- 1. promega.com [promega.com]

- 2. biorxiv.org [biorxiv.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human METTL18 is a histidine-specific methyltransferase that targets RPL3 and affects ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification METTL18 as a Potential Prognosis Biomarker and Associated With Immune Infiltrates in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for histidine N1 position-specific methylation by CARNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C7H11N3O2 | CID 92105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SMPDB [smpdb.ca]

- 11. Histidine N1-position-specific methyltransferase CARNMT1 targets C3H zinc finger proteins and modulates RNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SETD3 Methyltransferase Regulates PLK1 Expression to Promote In Situ Hepatic Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. The methyltransferase SETD3 regulates mRNA alternative splicing through interacting with hnRNPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. METTL18 functions as a Phenotypic Regulator in Src-Dependent Oncogenic Responses of HER2-Negative Breast Cancer [ijbs.com]

The Cellular Journey of 1-Methyl-L-histidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has garnered significant interest as a biomarker for dietary meat intake. Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body. Its presence is almost exclusively a result of the consumption and subsequent metabolic breakdown of anserine, a dipeptide abundant in meat and fish. Understanding the cellular uptake and transport of 1-MH is crucial for accurately interpreting its biomarker data and for exploring its potential, albeit currently unknown, physiological roles. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of 1-MH, focusing on the transport of its precursor anserine, and details the experimental protocols used to investigate these processes.

Introduction: The Tale of Two Methylhistidines

It is critical to distinguish between this compound (1-MH) and 3-methylhistidine (3-MH). While both are methylated forms of histidine, their origins and physiological significance are distinct:

-

This compound (1-MH): Primarily derived from the dietary intake of anserine (β-alanyl-1-methyl-L-histidine) found in meat, particularly red meat. It serves as a reliable biomarker for meat consumption.

-

3-methylhistidine (3-MH): Formed by the post-translational methylation of actin and myosin in skeletal muscle. Its urinary excretion is a well-established marker of muscle protein breakdown.

This guide will focus exclusively on the cellular uptake and transport of this compound, which begins with the intestinal absorption of its dietary precursor, anserine.

Intestinal Absorption of Anserine: The Gateway for this compound

The journey of 1-MH into the human body commences with the intestinal absorption of anserine. Anserine is transported across the intestinal brush border membrane by proton-coupled peptide transporters, primarily PEPT1 (SLC15A1) and to a lesser extent, PEPT2 (SLC15A2) .[1][2] These transporters mediate the uptake of di- and tripeptides in a proton-dependent manner.[3]

Kinetics of Anserine Transport